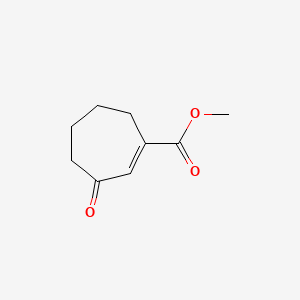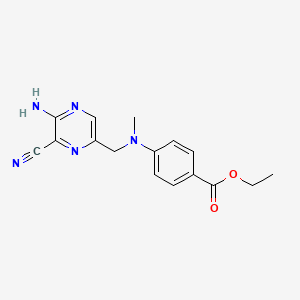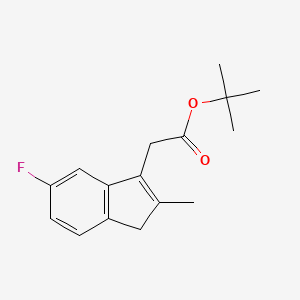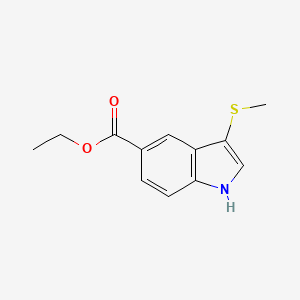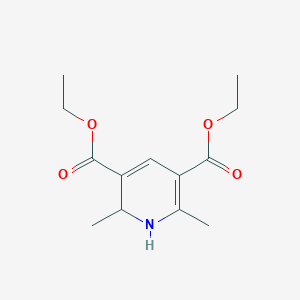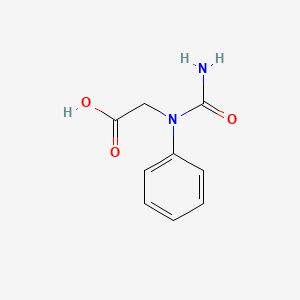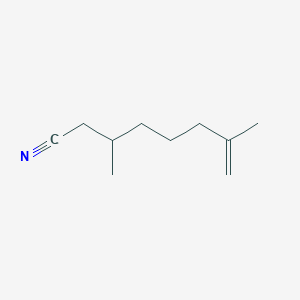![molecular formula C22H16N2 B14652507 Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- CAS No. 50559-66-5](/img/structure/B14652507.png)
Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- is a complex organic compound that features a unique structure combining pyridine rings with a cyclopropane-fused naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the reaction of acrolein and ammonia or the oxidation of picoline . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridines .
Scientific Research Applications
Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and cyclopropane-fused naphthalenes . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- apart is its unique combination of a pyridine ring with a cyclopropane-fused naphthalene core.
Properties
CAS No. |
50559-66-5 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-4-pentacyclo[6.4.0.02,5.03,7.04,6]dodeca-1(12),8,10-trienyl)pyridine |
InChI |
InChI=1S/C22H16N2/c1-2-8-16-15(7-1)17-19-20-18(16)21(17,13-5-3-9-23-11-13)22(19,20)14-6-4-10-24-12-14/h1-12,17-20H |
InChI Key |
VCVCGQSZIBMEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C5C4(C3(C5C2=C1)C6=CN=CC=C6)C7=CN=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


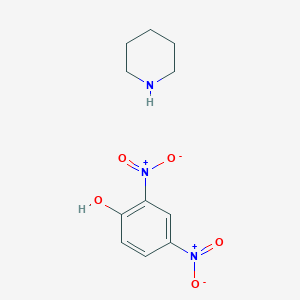

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
